molecular formula C21H14ClFN4O2S B3447307 1-(2-CHLOROPHENYL)-N-(2-FLUOROPHENYL)-5-(THIOPHENE-2-AMIDO)-1H-PYRAZOLE-4-CARBOXAMIDE

1-(2-CHLOROPHENYL)-N-(2-FLUOROPHENYL)-5-(THIOPHENE-2-AMIDO)-1H-PYRAZOLE-4-CARBOXAMIDE

Cat. No.: B3447307
M. Wt: 440.9 g/mol
InChI Key: RTXDUGQMYKEPBE-UHFFFAOYSA-N
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Description

1-(2-CHLOROPHENYL)-N-(2-FLUOROPHENYL)-5-(THIOPHENE-2-AMIDO)-1H-PYRAZOLE-4-CARBOXAMIDE is a synthetic organic compound that belongs to the class of pyrazole carboxamides. Compounds in this class are often studied for their potential biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.

Properties

IUPAC Name

1-(2-chlorophenyl)-N-(2-fluorophenyl)-5-(thiophene-2-carbonylamino)pyrazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H14ClFN4O2S/c22-14-6-1-4-9-17(14)27-19(26-21(29)18-10-5-11-30-18)13(12-24-27)20(28)25-16-8-3-2-7-15(16)23/h1-12H,(H,25,28)(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTXDUGQMYKEPBE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)NC(=O)C2=C(N(N=C2)C3=CC=CC=C3Cl)NC(=O)C4=CC=CS4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H14ClFN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-CHLOROPHENYL)-N-(2-FLUOROPHENYL)-5-(THIOPHENE-2-AMIDO)-1H-PYRAZOLE-4-CARBOXAMIDE typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a β-diketone.

    Introduction of the carboxamide group: This step involves the reaction of the pyrazole intermediate with an appropriate carboxylic acid derivative.

    Substitution reactions: Chlorine and fluorine atoms are introduced through halogenation reactions, and the thiophene-2-amido group is added via amide bond formation.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques.

Chemical Reactions Analysis

Types of Reactions

1-(2-CHLOROPHENYL)-N-(2-FLUOROPHENYL)-5-(THIOPHENE-2-AMIDO)-1H-PYRAZOLE-4-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can remove oxygen atoms or add hydrogen atoms.

    Substitution: Halogen atoms (chlorine and fluorine) can be substituted with other groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: Reagents such as sodium iodide (NaI) in acetone can be used for halogen exchange reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological processes and pathways.

    Medicine: Potential therapeutic applications, including anti-inflammatory, antimicrobial, and anticancer activities.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 1-(2-CHLOROPHENYL)-N-(2-FLUOROPHENYL)-5-(THIOPHENE-2-AMIDO)-1H-PYRAZOLE-4-CARBOXAMIDE would depend on its specific biological target. Generally, compounds in this class might interact with enzymes, receptors, or other proteins, modulating their activity and affecting cellular processes. Detailed studies, including molecular docking and biochemical assays, are required to elucidate the exact mechanism.

Comparison with Similar Compounds

Similar Compounds

  • 1-(2-Chlorophenyl)-3-(2-fluorophenyl)-5-(thiophene-2-yl)-1H-pyrazole-4-carboxamide
  • 1-(2-Chlorophenyl)-N-(2-fluorophenyl)-5-(thiophene-2-amido)-1H-pyrazole-3-carboxamide

Uniqueness

1-(2-CHLOROPHENYL)-N-(2-FLUOROPHENYL)-5-(THIOPHENE-2-AMIDO)-1H-PYRAZOLE-4-CARBOXAMIDE is unique due to its specific substitution pattern and functional groups, which can confer distinct biological activities and chemical reactivity compared to similar compounds.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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1-(2-CHLOROPHENYL)-N-(2-FLUOROPHENYL)-5-(THIOPHENE-2-AMIDO)-1H-PYRAZOLE-4-CARBOXAMIDE
Reactant of Route 2
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1-(2-CHLOROPHENYL)-N-(2-FLUOROPHENYL)-5-(THIOPHENE-2-AMIDO)-1H-PYRAZOLE-4-CARBOXAMIDE

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